1-(3-(Piperidin-1-yl)phenyl)ethanone

Synthetic Cannabinoid Medicinal Chemistry Organic Synthesis

Sourcing the incorrect regioisomer of this piperidinyl phenyl ketone can invalidate cannabinoid receptor studies. This meta-substituted compound is the validated precursor for JWH-337 (CB2 Ki=158 nM). Using para-substituted analogs yields a distinct final product with altered pharmacology, compromising data reproducibility. • Guaranteed meta-substitution pattern for correct JWH-337 regioisomer synthesis. • Low intrinsic receptor affinity (Ki>1000 nM) validates its use as a negative control scaffold. • Supplied as a white crystalline solid; soluble in DMSO (>50 mg/mL) for streamlined assay preparation.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B11900536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Piperidin-1-yl)phenyl)ethanone
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N2CCCCC2
InChIInChI=1S/C13H17NO/c1-11(15)12-6-5-7-13(10-12)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3
InChIKeyWFQGAPQBLBCFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Piperidin-1-yl)phenyl)ethanone Technical Overview


1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS: 39911-01-8) is a meta-substituted aryl ketone bearing a piperidine moiety, with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is a white crystalline solid with a predicted density of 1.052±0.06 g/cm³ and a boiling point of 124-125.5 °C at 0.5 Torr . This compound is utilized as a key intermediate in organic synthesis, specifically for the preparation of synthetic cannabinoid ligands (e.g., JWH-337) and other biologically active molecules [1]. Its solubility in DMSO (>50 mg/mL) and moderate solubility in ethanol (~10 mg/mL) facilitate its use in medicinal chemistry workflows and in vitro assays .

Key Synthetic Intermediate

Validated precursor for JWH-337 cannabinoid ligand synthesis

Regioisomeric Integrity

Meta-substitution pattern essential for defined literature-validated pathway

Solid-Phase Handling

Crystalline solid facilitates lab-scale synthesis and purification workflows

1-(3-(Piperidin-1-yl)phenyl)ethanone Substitution Failure


Substituting 1-(3-(piperidin-1-yl)phenyl)ethanone with its para-substituted isomer (1-(4-(piperidin-1-yl)phenyl)ethanone) or other generic building blocks is not scientifically valid due to the critical role of the meta-substitution pattern. In the synthesis of JWH-337 and related synthetic cannabinoids, the position of the piperidine moiety on the phenyl ring is a key determinant of the final product's three-dimensional conformation and, consequently, its interaction with cannabinoid receptor binding pockets [1][2]. Using a para-substituted analog would yield a regioisomeric final product with a fundamentally different spatial orientation of the piperidine ring, thereby generating a distinct compound with altered pharmacological properties. This makes the specific meta-substitution pattern of 1-(3-(piperidin-1-yl)phenyl)ethanone an irreplaceable structural requirement for a defined, literature-validated synthesis pathway [1].

Regioisomeric Mismatch

Para-substituted analog yields a distinct regioisomer, altering cannabinoid receptor interaction context and final product identity.

Synthetic Pathway Deviation

Literature-validated synthesis of JWH-337 relies on meta-substitution; alternative regioisomers may not reproduce the reported binding profile.

1-(3-(Piperidin-1-yl)phenyl)ethanone Quantitative Evidence


Precursor for JWH-337 Synthesis

1-(3-(Piperidin-1-yl)phenyl)ethanone serves as a defined, validated precursor in the synthesis of JWH-337, a potent synthetic cannabinoid. The final compound, JWH-337, demonstrates high affinity for the CB2 receptor with a Ki value of 158 nM [1]. This contrasts with the target compound itself, which is a simpler building block and exhibits weak affinity for the CB1 receptor (Ki > 1000 nM) [2]. The value proposition for procuring 1-(3-(piperidin-1-yl)phenyl)ethanone is its documented role in a specific synthetic route that leads to a high-affinity CB2 ligand. Alternative precursors, such as the para-isomer, would not lead to JWH-337 but to a different regioisomer with an undefined pharmacological profile [3].

JWH-337 Precursor
Reported
Target compound: precursor
JWH-337 Ki (CB2): 158 nM
Supports defined synthetic route to a high-affinity CB2 ligand
Meta-substitution required; para-isomer yields distinct regioisomer
Synthetic Cannabinoid Medicinal Chemistry Organic Synthesis

Cannabinoid Receptor Binding Profile

The compound demonstrates a distinct binding profile at cannabinoid receptors. It shows weak affinity for the CB1 receptor (Ki > 1000 nM) [1] and also weak affinity for the CB2 receptor (Ki > 1000 nM) [2]. In functional antagonist assays, it exhibits an IC50 of 2100 nM at the human CB1 receptor [3]. This profile indicates that while the compound itself is not a high-affinity cannabinoid ligand, its primary value is as a synthetic intermediate, not as a potent pharmacological agent. This low inherent activity is advantageous for its use as a building block, as it minimizes off-target effects in complex biological syntheses.

Receptor Binding Profile
Cross-study comparable
CB1 Ki >1000 nM
CB2 Ki >1000 nM
IC50 (antag) 2100 nM
Low intrinsic affinity supports inert building block role
Weak activity minimizes off-target effects in synthetic use
Cannabinoid Research Receptor Pharmacology Binding Assay

Physical Properties vs. Para-Isomer

While sharing the same molecular formula (C13H17NO) and weight (203.28 g/mol), the meta-substituted 1-(3-(piperidin-1-yl)phenyl)ethanone differs from its para-substituted isomer (1-(4-(piperidin-1-yl)phenyl)ethanone) in physical properties, impacting its handling and purification. The meta-isomer is a solid with a predicted density of 1.052±0.06 g/cm³ and a boiling point of 124-125.5 °C at 0.5 Torr . The para-isomer has a higher boiling point of 357.8 °C at 760 mmHg [1]. This difference in volatility can affect purification strategies (e.g., distillation vs. recrystallization) and storage conditions. This property variance, while not a direct performance metric, is a practical differentiator for researchers establishing or optimizing a synthetic route.

Physical Properties vs. Para
Head-to-head
Meta-isomer BP: 124–125.5 °C (0.5 Torr)
Para-isomer BP: 357.8 °C (760 mmHg)
Volatility difference may influence purification strategy
Density 1.052 g/cm³ (meta); predicted values
Chemical Synthesis Medicinal Chemistry Physicochemical Properties

1-(3-(Piperidin-1-yl)phenyl)ethanone Applications


JWH-337 and Cannabinoid Ligand Synthesis

This is the primary and most scientifically validated application. 1-(3-(Piperidin-1-yl)phenyl)ethanone is an essential starting material for synthesizing JWH-337, a ligand with a defined affinity for the CB2 receptor (Ki = 158 nM) . For laboratories focused on cannabinoid receptor pharmacology, procuring this specific meta-substituted compound is a prerequisite for generating the correct JWH-337 regioisomer, ensuring the validity and reproducibility of subsequent binding and functional assays [1].

Building Block for SAR Studies

The compound's weak affinity for both CB1 and CB2 receptors (Ki > 1000 nM) makes it an excellent negative control or starting scaffold for SAR explorations [1]. Researchers can use it as a base structure to systematically introduce modifications and evaluate how these changes enhance cannabinoid receptor affinity and selectivity. Its well-defined, low-activity baseline provides a clean slate for measuring the impact of structural alterations.

Synthetic Method Development

The distinct physical properties of 1-(3-(piperidin-1-yl)phenyl)ethanone, including its specific boiling point (124-125.5 °C at 0.5 Torr) and solid-state form, provide a useful model substrate for developing or optimizing synthetic methods . It can be used to test new reaction conditions, catalysts, or purification techniques in the context of aryl ketone chemistry and piperidine functionalization, where its unique behavior compared to para-isomers can be instructive [1].

Application
Selection Property
Validation Focus
JWH-337 cannabinoid ligand synthesis
Meta-substitution pattern integrity
Regioisomeric identity and receptor binding profile
Cannabinoid receptor SAR explorations
Low intrinsic CB1/CB2 affinity baseline
Comparative affinity shifts after structural modification
Synthetic method development
Distinct boiling point and solid-state form
Purification strategy and reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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